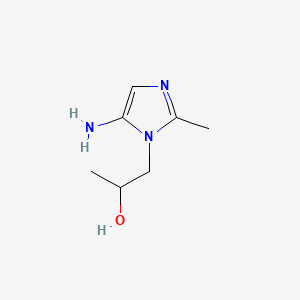
1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.2 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
準備方法
. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity.
化学反応の分析
1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The amino group at the 5-position can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives, which are used in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-(5-Amino-1-methylimidazol-1-yl)propan-2-ol: This compound has a similar structure but with a methyl group at the 1-position instead of the 2-position.
1-(5-Amino-2-ethylimidazol-1-yl)propan-2-ol: This derivative has an ethyl group at the 2-position instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
生物活性
1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol, a compound with a unique imidazole structure, has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C7H13N3O, and it is characterized by an imidazole ring with an amino group and a hydroxyl group. Its structural features contribute to its reactivity and interaction with biological systems.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
- Antiviral Properties : Research suggests that this compound may possess antiviral effects, potentially through mechanisms that disrupt viral replication processes.
- Anticancer Potential : There is ongoing research into the compound's role as a therapeutic agent in cancer treatment. Its ability to modulate specific cellular pathways may contribute to its anticancer effects .
The mechanisms through which this compound exerts its biological effects are complex and involve several biochemical pathways:
- Enzyme Inhibition : The compound can interact with various enzymes, inhibiting their activity and thereby affecting metabolic pathways critical for microbial growth and survival.
- Cellular Interaction : It may bind to specific receptors or proteins within cells, leading to alterations in signaling pathways that regulate cell proliferation and apoptosis .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : In vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at varying concentrations, indicating effective inhibition at low doses .
- Anticancer Activity : A study investigated the compound's effect on cancer cell lines, revealing that it induced apoptosis in specific cancer types, suggesting its potential as an anticancer agent .
- Synergistic Effects : Research has also indicated that when combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall antimicrobial efficacy .
Data Table: Biological Activity Summary
特性
IUPAC Name |
1-(5-amino-2-methylimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(11)4-10-6(2)9-3-7(10)8/h3,5,11H,4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFIBQVZLQFZSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














